molecular formula C36H63N3O9 B10765328 cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]

cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]

Cat. No.: B10765328
M. Wt: 681.9 g/mol
InChI Key: TWHBYJSVDCWICV-SKCWVCFKSA-N
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Description

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] includes three repeating units of D-OVal (D-α-hydroxyvaline) and N(Me)xiIle (N-methyl-α-aminoisobutyric acid), forming a cyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] typically involves the following steps:

    Peptide Bond Formation: The initial step involves the formation of peptide bonds between the amino acids. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

    Cyclization: The linear peptide is then cyclized to form the cyclic depsipeptide. This step often requires the use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired compound is obtained with high purity.

Industrial Production Methods

Industrial production of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using automated peptide synthesizers for large-scale peptide bond formation, and employing efficient purification methods to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] has several scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and reactivity of cyclic depsipeptides.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound can insert into bacterial cell membranes, disrupting their integrity and leading to cell death.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] can be compared with other cyclic depsipeptides, such as:

    Cyclo(Phe-Pro): Known for its antimicrobial properties.

    Cyclo(Leu-Pro): Studied for its potential as an anticancer agent.

    Cyclo(Val-Pro): Investigated for its ability to inhibit biofilm formation.

These compounds share similar structural features but differ in their specific amino acid sequences and biological activities, highlighting the uniqueness of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle].

Properties

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22?,23?,24?,25-,26-,27-,28+,29+,30+/m0/s1

InChI Key

TWHBYJSVDCWICV-SKCWVCFKSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States

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